2-Phenyl-1,3,2-dioxaborolane
Overview
Description
2-Phenyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C8H9BO2. It is a cyclic boronic ester derived from benzeneboronic acid and ethylene glycol. This compound is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1,3,2-dioxaborolane can be synthesized through the reaction of benzeneboronic acid with ethylene glycol. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the cyclic ester. A common method involves refluxing benzeneboronic acid with ethylene glycol in the presence of toluenesulfonic acid as a catalyst and removing water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water to drive the reaction to completion. The use of molecular sieves or other drying agents can also be employed to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylboronic acid.
Reduction: It can be reduced to form phenylborane.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Phenylboronic acid.
Reduction: Phenylborane.
Substitution: Various biaryl compounds, depending on the coupling partner used in Suzuki–Miyaura reactions.
Scientific Research Applications
2-Phenyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from this compound is transferred to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Phenyl-1,3,2-dioxaborolane is compared with other boronic esters such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different substituents, leading to variations in reactivity and stability.
Phenylboronic acid pinacol ester: Another boronic ester used in similar coupling reactions but with different steric and electronic properties.
These comparisons highlight the unique reactivity and stability of this compound, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-phenyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEMPDZEMICSMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340235 | |
Record name | 1,3,2-Dioxaborolane, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-72-8 | |
Record name | 1,3,2-Dioxaborolane, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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